molecular formula C8H7FN2O2 B14844197 N-(2-Fluoro-6-formylpyridin-4-YL)acetamide

N-(2-Fluoro-6-formylpyridin-4-YL)acetamide

Cat. No.: B14844197
M. Wt: 182.15 g/mol
InChI Key: DHFCOGGLNVPUOZ-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-formylpyridin-4-YL)acetamide is a chemical compound with the molecular formula C8H7FN2O2 and a molecular weight of 182.153 g/mol . This compound is characterized by the presence of a fluorine atom, a formyl group, and an acetamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(2-Fluoro-6-formylpyridin-4-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 2-fluoro-6-formylpyridine with acetamide under specific reaction conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like potassium phosphate monohydrate. The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(2-Fluoro-6-formylpyridin-4-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Condensation: The compound can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-Fluoro-6-formylpyridin-4-YL)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of new materials and chemicals. .

Mechanism of Action

The mechanism of action of N-(2-Fluoro-6-formylpyridin-4-YL)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

N-(2-Fluoro-6-formylpyridin-4-YL)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7FN2O2

Molecular Weight

182.15 g/mol

IUPAC Name

N-(2-fluoro-6-formylpyridin-4-yl)acetamide

InChI

InChI=1S/C8H7FN2O2/c1-5(13)10-6-2-7(4-12)11-8(9)3-6/h2-4H,1H3,(H,10,11,13)

InChI Key

DHFCOGGLNVPUOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC(=C1)F)C=O

Origin of Product

United States

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